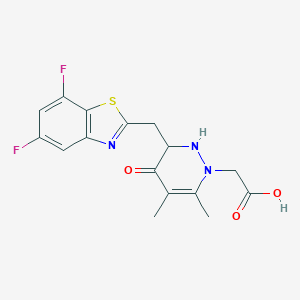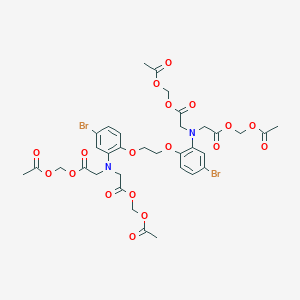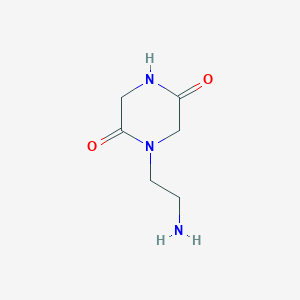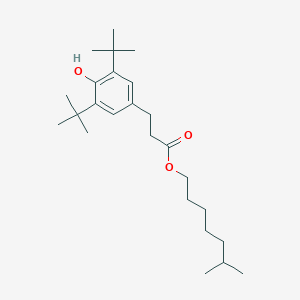
6-Methylhepthyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Overview
Description
6-Methylheptyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a synthetic antioxidant commonly known as Antioxidant 1726. It is widely used in various industries, including food, cosmetics, and pharmaceuticals, as a stabilizer to prevent degradation and spoilage of products.
Mechanism Of Action
Antioxidant 1726 acts as a free radical scavenger by donating hydrogen atoms to reactive oxygen species, thereby neutralizing them and preventing their harmful effects. The compound also inhibits lipid peroxidation, a process that leads to the degradation of lipids and the formation of toxic byproducts. Antioxidant 1726 has also been shown to activate various antioxidant enzymes, including superoxide dismutase and catalase, which further enhance its antioxidant activity.
Biochemical and Physiological Effects:
Antioxidant 1726 has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. The compound has also been shown to improve cognitive function and memory in aging rats. In addition, Antioxidant 1726 has been shown to protect against cardiovascular diseases by reducing lipid peroxidation and improving vascular function.
Advantages And Limitations For Lab Experiments
Antioxidant 1726 has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized in large quantities. The compound is also relatively inexpensive and readily available. However, one limitation of Antioxidant 1726 is that it may interfere with some assays that rely on the generation of reactive oxygen species, such as the DCFH-DA assay.
Future Directions
There are several future directions for the study of Antioxidant 1726. One area of research is the potential therapeutic applications of the compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the compound's effects on the immune system and its potential use as an immunomodulatory agent. Additionally, further studies are needed to investigate the long-term safety and efficacy of Antioxidant 1726 in humans.
Conclusion:
In conclusion, Antioxidant 1726 is a synthetic antioxidant that has been extensively studied for its potential therapeutic applications. The compound acts as a free radical scavenger and inhibits lipid peroxidation, thereby preventing oxidative stress and inflammation. Antioxidant 1726 has several advantages for lab experiments, including its stability and availability. However, further studies are needed to investigate the compound's long-term safety and efficacy in humans.
Scientific Research Applications
Antioxidant 1726 has been extensively studied for its antioxidant properties. It has been shown to protect against oxidative stress and prevent the formation of reactive oxygen species (ROS) in various biological systems. The compound has been used in several scientific research studies to investigate its potential therapeutic applications, including the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer.
properties
CAS RN |
146598-26-7 |
|---|---|
Product Name |
6-Methylhepthyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate |
Molecular Formula |
C25H42O3 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
6-methylheptyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C25H42O3/c1-18(2)12-10-9-11-15-28-22(26)14-13-19-16-20(24(3,4)5)23(27)21(17-19)25(6,7)8/h16-18,27H,9-15H2,1-8H3 |
InChI Key |
NBPOOCGXISZKSX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

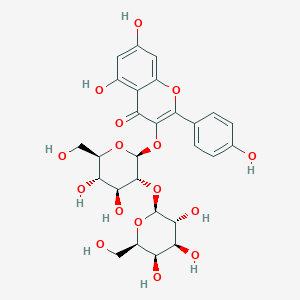
![Octyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B115390.png)
![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)
![Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B115392.png)
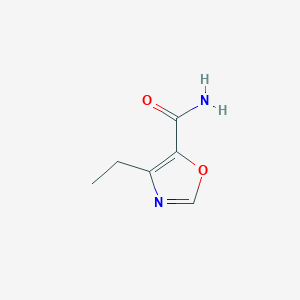

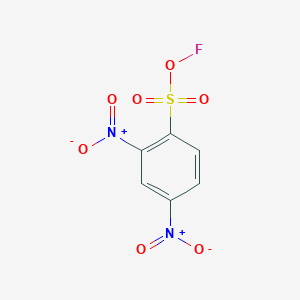
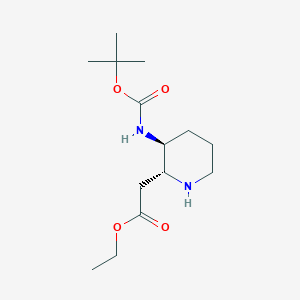
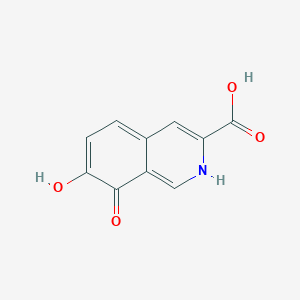
![2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B115411.png)

